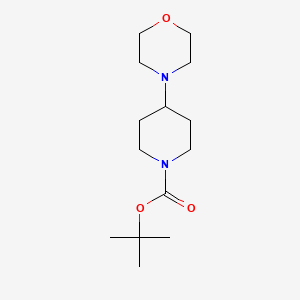
1-Boc-4-morpholinopiperidine
Cat. No. B1602240
Key on ui cas rn:
125541-20-0
M. Wt: 270.37 g/mol
InChI Key: JBWQUSZFCONMDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07060836B2
Procedure details


Hydrogen chloride was bubbled through an ice-cooled solution of tert-butyl 4-(4-morpholinyl)-1-piperidinecarboxylate (J.O.C. 1990; 55(8); 2552) (6.5 g, 24 mmol) in dichloromethane (100 ml), and the solution then stirred at 0° C. for 2 hours. The reaction was degassed under nitrogen, allowed to warm to room temperature, and evaporated under reduced pressure to afford the title compound as a white solid, 5.91 g.
Quantity
6.5 g
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
[N:1]1([CH:7]2[CH2:12][CH2:11][N:10](C(OC(C)(C)C)=O)[CH2:9][CH2:8]2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[Cl:20]CCl>>[ClH:20].[NH:10]1[CH2:11][CH2:12][CH:7]([N:1]2[CH2:6][CH2:5][O:4][CH2:3][CH2:2]2)[CH2:8][CH2:9]1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.5 g
|
|
Type
|
reactant
|
|
Smiles
|
N1(CCOCC1)C1CCN(CC1)C(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the solution then stirred at 0° C. for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Hydrogen chloride was bubbled through an ice-
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was degassed under nitrogen
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
